molecular formula C10H10BrF B3315657 3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene CAS No. 951894-19-2

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene

Cat. No.: B3315657
CAS No.: 951894-19-2
M. Wt: 229.09 g/mol
InChI Key: RMGJGXINPRLHMF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene typically involves the use of halogenated aromatic compounds as starting materials. One common method involves the reaction of 4-bromo-2-fluorobenzaldehyde with methylmagnesium bromide, followed by dehydration to form the desired propene compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The propene chain can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Substitution: Formation of 3-(4-Iodo-2-fluorophenyl)-2-methyl-1-propene.

    Oxidation: Formation of 3-(4-Bromo-2-fluorophenyl)-2-methyl-1,2-epoxypropane.

    Reduction: Formation of 3-(4-Bromo-2-fluorophenyl)-2-methylpropane.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the propene chain.

    4-Bromo-2-fluorophenyl methyl sulfone: Contains a sulfone group instead of a propene chain.

    (4-Bromo-2-fluorophenyl)methanesulfonamide: Contains a sulfonamide group.

Uniqueness

3-(4-Bromo-2-fluorophenyl)-2-methyl-1-propene is unique due to the presence of both bromo and fluoro substituents on the phenyl ring along with a propene chain.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGJGXINPRLHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228694
Record name 4-Bromo-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-19-2
Record name 4-Bromo-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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